molecular formula C18H13IN2O3S B2402296 Methyl 4-[[4-(4-iodophenyl)-1,3-thiazol-2-yl]carbamoyl]benzoate CAS No. 477548-65-5

Methyl 4-[[4-(4-iodophenyl)-1,3-thiazol-2-yl]carbamoyl]benzoate

Cat. No.: B2402296
CAS No.: 477548-65-5
M. Wt: 464.28
InChI Key: OOLAYEKXTRTBGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-[[4-(4-iodophenyl)-1,3-thiazol-2-yl]carbamoyl]benzoate is a complex organic compound with a molecular formula of C15H12INO3 It is characterized by the presence of an iodophenyl group, a thiazole ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[[4-(4-iodophenyl)-1,3-thiazol-2-yl]carbamoyl]benzoate typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction involving a thiourea derivative and an α-haloketone. The iodophenyl group is introduced via an iodination reaction, and the final esterification step involves the reaction of the carboxylic acid derivative with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[[4-(4-iodophenyl)-1,3-thiazol-2-yl]carbamoyl]benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The thiazole ring can be oxidized or reduced under specific conditions.

    Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions due to the presence of the iodophenyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Methyl 4-[[4-(4-iodophenyl)-1,3-thiazol-2-yl]carbamoyl]benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-iodobenzoate: Similar in structure but lacks the thiazole ring.

    4-Iodophenyl derivatives: Compounds with similar iodophenyl groups but different functional groups.

    Thiazole derivatives: Compounds with thiazole rings but different substituents.

Uniqueness

Methyl 4-[[4-(4-iodophenyl)-1,3-thiazol-2-yl]carbamoyl]benzoate is unique due to the combination of the iodophenyl group, thiazole ring, and benzoate ester. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

methyl 4-[[4-(4-iodophenyl)-1,3-thiazol-2-yl]carbamoyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13IN2O3S/c1-24-17(23)13-4-2-12(3-5-13)16(22)21-18-20-15(10-25-18)11-6-8-14(19)9-7-11/h2-10H,1H3,(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOLAYEKXTRTBGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13IN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.